2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814844
InChI: InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17814844

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde -

Specification

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
Standard InChI Key GDQUXNNNULDZGS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzaldehyde moiety (C6H5CHO\text{C}_{6}\text{H}_{5}\text{CHO}) modified with two substituents:

  • A chlorine atom at the 2-position of the benzene ring.

  • A 3-methyl-1H-pyrazole group at the 6-position, forming a fused heterocyclic system .

The SMILES notation Cc1ccn(-c2cccc(Cl)c2C=O)n1\text{Cc1ccn(-c2cccc(Cl)c2C=O)n1} accurately represents its connectivity, highlighting the methyl group on the pyrazole ring and the aldehyde functional group .

IUPAC and Alternative Names

  • IUPAC Name: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

  • Synonyms:

    • 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (ChemSrc)

    • SCHEMBL19585203 (PubChem)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:

  • Bromination: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is brominated using N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

  • Pyrazole Introduction: The brominated intermediate reacts with 3-methylpyrazole in the presence of a copper catalyst, enabling C–N bond formation .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: Dimethylformamide (DMF)

  • Yield: ~65–70% .

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Automated Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Basic Characteristics

PropertyValueSource
Molecular FormulaC11H9ClN2O\text{C}_{11}\text{H}_{9}\text{ClN}_{2}\text{O}
Molecular Weight220.65 g/mol
Topological Polar Surface Area (TPSA)30.71 Ų
LogP (Partition Coefficient)2.22

Spectral Data

  • IR (KBr): Strong absorption at 1685 cm1^{-1} (C=O stretch), 3100 cm1^{-1} (aromatic C–H) .

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 9.90 (s, 1H, CHO)

    • δ 8.20–7.40 (m, 3H, aromatic)

    • δ 6.75 (s, 1H, pyrazole-H)

    • δ 2.45 (s, 3H, CH3_3) .

Biological Activity and Applications

Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents .

  • Agrochemicals: Serves as a precursor for herbicides and fungicides .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Causes skin irritationWear gloves and lab coat
H319: Causes eye irritationUse safety goggles
H335: May cause respiratory irritationUse in ventilated areas

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